Home > Products > Screening Compounds P47652 > 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride
3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride - 1185300-25-7

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride

Catalog Number: EVT-1709214
CAS Number: 1185300-25-7
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one.

  • Compound Description: These two compounds, both with the molecular formula C19H20FN3O2, feature a benzoxazolinone ring system. The structures of these compounds are very similar, differing only in the position of the fluorine atom on the phenyl ring attached to the piperazine moiety. []

2-(4-Benzoyl-Piperazin-1-Ylmethyl)-5, 6-Dimethoxy-3-Methyl-[1, 4]Benzoquinone

  • Compound Description: This compound is a heterocyclic analog of Coenzyme Q. It was synthesized as part of research focused on developing new Coenzyme Q analogs. [, ]

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

  • Compound Description: LDK1229 is a cannabinoid CB1 receptor inverse agonist. It demonstrated similar interactions with the CB1 receptor as rimonabant (SR141716A), but with a distinct benzhydryl piperazine scaffold. []

1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203) and 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)

  • Compound Description: LDK1203 and LDK1222 are analogs of LDK1229, differing in the substitution on the piperazine ring. [] LDK1203 has a cinnamyl group attached to the piperazine, while LDK1222 has a tosyl group.

3-Hydro­xy-6-methyl-2-[4-(3-tri­fluoromethyl­phenyl)­piperazin-1-yl­methyl]-4H-pyran-4-one

  • Compound Description: This compound contains a piperazine ring that adopts a near-perfect chair conformation. The molecule's conformation is influenced by intra- and intermolecular hydrogen bonds. []

5‐chloro‐2‐((4‐(2‐hydroxyethyl)piperazin‐1‐yl)methyl)‐9H‐xanthen‐9‐one dihydrochloride

  • Compound Description: This xanthone derivative displayed notable antibacterial activity against Staphylococcus epidermidis strains. It exhibited a minimum inhibitory concentration (MIC) of 0.8 µg/ml, comparable to linezolid, against the ATCC 12228 strain. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. It exhibits a favorable RORc cellular potency with 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: SP-10 is a benzamide derivative that demonstrated potent antiviral activity against HIV-1 in vitro. It exhibited a remarkable ability to inhibit viral replication at very low concentrations (IC50 = 0.036 nM) in HIV-1-responsive engineered HeLa cells. []

9α-Hydroxy-12-{[4-(4-hydroxyphenyl)piperazin-1-yl]methyl}-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one and 12-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

  • Compound Description: These two compounds were synthesized from 9α-hydroxyparthenolide, a natural product isolated from the plant Anvillea radiata. [, ] The compounds differ only in the position of a hydroxyl or fluoro substituent on the phenyl ring attached to the piperazine.

tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)

  • Compound Description: Trans-1 and trans-2 are novel tetrahydroisoquinoline-based heterocyclic compounds that displayed significant inhibitory activity against SARS-CoV-2 replication in vitro. [] Trans-1, in particular, demonstrated higher anti-SARS-CoV-2 activity than trans-2, with an EC50 of 3.15 μM in Vero E6 cells.

4-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-ylmethyl]benzoylguanidine Derivatives

  • Compound Description: This series of compounds was designed and synthesized to investigate their potential as protective agents against myocardial ischemic-reperfusion injury. These derivatives were evaluated for their inhibitory activity against the Na+/H+ exchanger 1 (NHE1) in a rat platelet swelling assay. []

3-(4-Substituted-Piperazin-1-ylmethyl)-1,2,3,9-tetrahydrocarbazol-4-one Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antiemetic activity. Some of these derivatives showed comparable antiemetic effects to the control drug ondansetron in a preliminary pharmacological test. []

Mannich Bases of Indole-2,3-dione

  • Compound Description: Several Mannich bases of indole-2,3-dione derivatives, incorporating various secondary amines, were synthesized and evaluated for their antimicrobial activity. Compounds like 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-1-(piperazin-1-ylmethyl)-5-fluoro-indolin-2-one and 3-{[6-(benzylideneamino)pyridin-2-yl]-imino}-1-(morpholin-4-ylmethyl)-5-fluoro-indolin-2-one exhibited significant antibacterial activity. Meanwhile, 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-1-(piperazin-1-ylmethyl)-5-methyl-indolin-2-one and 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-1-(morpholin-4-ylmethyl)-5-methyl-indolin-2-one showed promising antifungal activity. []

3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives

  • Compound Description: These compounds were designed and synthesized as potential inhibitors of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key target for cancer immunotherapy. []

3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride [HBK-5]

  • Compound Description: HBK-5, a xanthone derivative, demonstrated antidepressant-like activity in both the forced swim test (FST) and tail suspension test (TST) in mice. It also exhibited anxiolytic-like properties in the four-plate test in mice, without causing significant cognitive or motor impairments at the tested doses. []

2‐, 4‐ or 2‐methyl‐6‐substituted xanthone derivatives 8–17

  • Compound Description: These xanthone derivatives, designed and synthesized to explore their potential as anti-arrhythmic and antihypertensive agents, were tested for their effects on electrocardiographic parameters, arrhythmia, and blood pressure. []

MH-78 ((+/-)-1-(2,6-dimethylphenoxy)-3-{4-[2-(2-methoxyphenoxy)ethyl]-piperazin-1-yl}propan-2-ol dihydrochloride)

  • Compound Description: This compound exhibits both α1- and β-adrenoceptor blocking activity, leading to potent hypotensive and vasorelaxant effects in rats. []

1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole and 1-[3-(4-ethyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives

  • Compound Description: This series of compounds was designed as 5-HT6 receptor (5-HT6R) ligands. The lead compound 1-[4-methyl-3-(4-methyl piperazin-1-yl methyl) phenylsulfonyl]-1H-indole dihydrochloride (6b) exhibited potent in vitro binding affinity, selectivity, a good pharmacokinetics profile, and activity in animal models of cognition. []

10-(4-methyl-piperazin-1-ylmethyl)-2H-7-oxa-1,2-diaza-benzo[de]anthracen-3-one (GPI-15,427)

  • Compound Description: GPI-15,427, a poly(ADP-ribose) polymerase (PARP) inhibitor, showed therapeutic potential for peripheral diabetic neuropathy. [, , ] It counteracted motor and sensory nerve conduction slowing, axonal atrophy, and increased nitrotyrosine and TNF-alpha concentrations in diabetic rats. It also demonstrated protective effects against cataract formation and early retinal changes in diabetic rats. []

3-Hydroxy-6-methyl-2-substituted 4H-Pyran-4-one Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for anticonvulsant activity. The most active compound was 3‐hydroxy‐6‐methyl‐2‐[4‐(2‐trifluoromethyl‐phenyl)‐piperazin‐1‐ylmethyl]‐4H‐pyran‐4‐one (3i), which showed efficacy in the subcutaneous Metrazol (scMet) induced seizure test. []

Substituted (oxazolidinon-5yl-methyl)-2-thiophen-carboxamide

  • Compound Description: This class of substituted oxazolidinones is disclosed for use in blood coagulation. []

5-amino-4-hydroxi-7- (imidazo (1,2-a>) pyridin-6- ylmethyl-8-methyl-nonamide and related compounds

  • Compound Description: This class of compounds was investigated as renin inhibitors for the treatment of hypertension. []

3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives

  • Compound Description: These compounds were synthesized and evaluated as potential anticonvulsant agents. Among them, 2-[4-(4-chlorophe-nyl) piperazin-1-ylmethyl]-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one (compound 11) displayed significant activity against maximal electroshock (MES)-induced seizures, while 3-hydroxy-6-hydroxymethyl-2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one (compound 7) exhibited notable activity against subcutaneous Metrazol (scMet)-induced seizures. []

1,2,3,4,4a,9b-Hexahydro-8,9b-dimethyl-4[3-(4-methyl piperazin-1-yl)propionamido] dibenzofuran-3-one dihydrochloride (RU 20201)

  • Compound Description: RU 20201 is a novel antitussive compound that exhibits potency comparable to codeine without significant central nervous system (CNS) effects, respiratory depression, or adverse gastrointestinal effects. [, ]

2-xanthone derivatives

  • Compound Description: Several 2-xanthone derivatives were synthesized and tested for antimycobacterial activity. []

4-{4-dimethylamino-6-[4-oxo-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}-1-methyl-1H-quinolin-2-ones

  • Compound Description: These s-triazine-based thiazolidinones were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. []

N-((3-chlorophenyl)(4-((4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl)phenyl)methyl)-7-chloro-4-aminoquinoline) (NF1442) and N-((3-chlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methyl)-7-chloro-4-aminoquinoline (NF1058)

  • Compound Description: NF1442 and NF1058 are 4-aminoquinoline derivatives that inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA1), a membrane transporter. []

4-arylpyrimidine derivatives

  • Compound Description: This series of 4-arylpyrimidine derivatives was synthesized and evaluated for cerebral protective activity. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-thiazol-2-ylamino)-phenyl]-benzamide

  • Compound Description: This compound is a polymorph form of a kinase inhibitor. []

Dendritic 8-hydroxyquinoline (8-HQ) and 5-dialkyl(aryl)amino-methyl -8-HQ derivatives

  • Compound Description: These dendritic molecules were synthesized and studied for their fluorescent sensing properties toward metal ions. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib, HH-GV678)

  • Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor under investigation for treating chronic myelogenous leukemia (CML). []

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

  • Compound Description: GDC-0980 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K pathway involved in cancer development. []

PIP3EA (2‐[4‐(2‐methoxyphenyl)piperazin‐1‐yl‐methyl]imidazo[1,2‐a]pyridine) and PD‐168077 (N‐[4‐2‐cyanophenylpiperazin‐1‐ylmethyl]‐3‐methylbenzamide maleate)

  • Compound Description: PIP3EA and PD-168077 are selective dopamine D4 receptor agonists. When administered systemically, intracerebroventricularly, or into the paraventricular nucleus of the hypothalamus, these compounds induced penile erection in male rats. []

4-(4-Methyl-piperazin-1-ylmethyl)-benzoyl chloride dihydrochloride

  • Compound Description: This compound is a key intermediate in the synthesis of imatinib mesylate, a tyrosine kinase inhibitor used in cancer treatment. []

Oxmetidine dihydrochloride (SKF 92994)

  • Compound Description: Oxmetidine dihydrochloride is a histamine H2-receptor antagonist. []
Overview

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride is a chemical compound notable for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a methyl group, combined with a phenylamine moiety, which contributes to its biological activity. It is primarily utilized in the synthesis of pharmaceuticals and has shown potential in various biological and chemical research applications, particularly in the fields of medicinal chemistry and drug development.

Source

This compound can be synthesized through various chemical methods, with the most common approach involving the reaction of 4-methylpiperazine with benzyl chloride. The resulting product undergoes further reduction to yield the dihydrochloride form. The synthesis is typically performed under controlled conditions using solvents such as methanol or ethanol, followed by purification processes like crystallization.

Classification

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride is classified as an organic compound, specifically an amine. It is categorized under piperazine derivatives due to the presence of the piperazine ring, which is known for its pharmacological properties. Its structure allows it to function as a building block in organic synthesis, particularly in the development of pharmaceutical agents targeting neurological and psychiatric disorders.

Synthesis Analysis

Methods

The synthesis of 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride typically involves:

  1. Reaction of 4-Methylpiperazine with Benzyl Chloride: This step forms an intermediate that is crucial for further reactions.
  2. Reduction: The intermediate undergoes reduction to yield the desired compound.
  3. Purification: The final product is purified through crystallization techniques.

Technical Details

The reaction conditions are critical for achieving optimal yields and purity. The synthesis often requires:

  • Solvents: Commonly used solvents include methanol or ethanol.
  • Temperature Control: Maintaining specific temperature ranges during reactions ensures proper kinetics.
  • Quality Control Measures: Rigorous checks are implemented to confirm the consistency and safety of the final product.
Molecular Structure Analysis

Structure

The molecular formula for 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride is C12H18Cl2N2C_{12}H_{18}Cl_2N_2. The structure includes:

  • A piperazine ring, which contributes to its pharmacological properties.
  • A phenylamine moiety, enhancing its reactivity and interaction with biological targets.

Data

The compound's molecular weight is approximately 265.19 g/mol. Its structural features allow it to participate in various chemical reactions, making it a versatile building block in organic chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride can undergo several chemical reactions:

  • Oxidation: Can be oxidized to form corresponding N-oxides.
  • Reduction: Can yield secondary amines through reduction reactions.
  • Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions.

Technical Details

Common reagents and conditions include:

  • Oxidizing Agents: Hydrogen peroxide and peracids are frequently used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride serve as effective reducing agents.
  • Electrophilic Aromatic Substitution: This may involve halogens or nitrating agents as reagents.
Mechanism of Action

The mechanism of action for 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity—acting as either an inhibitor or activator. This modulation affects biochemical pathways and cellular processes, contributing to its potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its dihydrochloride form.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with various electrophiles due to the presence of amine groups.

Relevant data indicate that it has a melting point range conducive to handling in laboratory settings, which aids in its application across different scientific fields.

Applications

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride serves multiple scientific uses:

  • Chemistry: Acts as a building block for synthesizing various organic compounds.
  • Biology: Investigated for potential antimicrobial and antifungal activities.
  • Medicine: Used as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and psychiatric disorders.
  • Industry: Employed in producing agrochemicals and other industrial chemicals.

This compound's versatility makes it valuable across numerous research domains, contributing significantly to advancements in medicinal chemistry and related fields.

Properties

CAS Number

1185300-25-7

Product Name

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]aniline;dihydrochloride

Molecular Formula

C12H21Cl2N3

Molecular Weight

278.22 g/mol

InChI

InChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H

InChI Key

WSGGACATEPPLEB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.